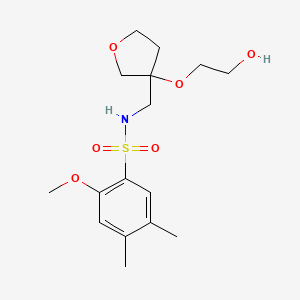

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position, dimethyl groups at the 4- and 5-positions, and a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy methyl group at the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S/c1-12-8-14(21-3)15(9-13(12)2)24(19,20)17-10-16(23-7-5-18)4-6-22-11-16/h8-9,17-18H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMYTFWEPVXYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOC2)OCCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H21NO4S

- Molecular Weight : 311.4 g/mol

- CAS Number : 2310225-63-7

These properties are essential for understanding the compound's behavior in biological systems and its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, compounds with similar structures have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are critical in the inflammatory response and pain signaling pathways.

Key Mechanisms

- COX Inhibition : The compound may inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that similar sulfonamide derivatives can inhibit the growth of cancer cell lines. For instance:

- Study on COX Inhibition : A study indicated that certain tetrahydrofuran derivatives showed significant COX-2 inhibition, suggesting that the structural features of these compounds are crucial for their biological activity .

Case Studies

- Anti-inflammatory Effects : In a controlled study, a related compound was shown to reduce inflammation in animal models by inhibiting COX-2 activity. This suggests that this compound may possess similar anti-inflammatory properties.

- Anticancer Potential : Another investigation into the effects of similar benzenesulfonamide derivatives revealed their potential in reducing tumor growth in xenograft models. This highlights the need for further exploration into the anticancer efficacy of this compound.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4S |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 2310225-63-7 |

| Potential Biological Activities | COX inhibition, Antioxidant activity, Anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemical Sulfonamides

Sulfonamide derivatives are prevalent in herbicides, as evidenced by compounds like triflusulfuron methyl ester and metsulfuron methyl ester (both sulfonylurea herbicides). These feature triazine-linked sulfonamide cores, whereas the target compound substitutes the triazine with a THF-ethoxy chain. Key differences include:

Substituent Effects in Patented Sulfonamides

The European Patent (EP 2 697 207 B1) discloses sulfonamides with bulky substituents, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. These compounds incorporate oxazolidinone and cyclohexenyl groups, which increase steric hindrance and lipophilicity. In contrast, the target compound’s THF-ethoxy group is less sterically demanding, possibly favoring membrane permeability or enzymatic interactions .

Comparison with Fluorinated Sulfonamides

Biopharmacule’s catalog includes sulfonamides like N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide , which feature fluorinated aryl groups. Fluorine atoms enhance metabolic stability and binding affinity in many agrochemicals. The target compound lacks fluorine but compensates with dimethyl and methoxy groups on the benzene ring, which may improve π-π stacking or hydrophobic interactions in target binding .

Key Research Findings and Implications

- Solubility and Bioavailability : The hydroxyethoxy-THF moiety likely reduces LogP compared to triazine- or fluorinated sulfonamides, suggesting improved aqueous solubility .

- Target Specificity: The absence of a triazine or oxazolidinone core may shift the mechanism of action away from typical herbicide targets (e.g., ALS enzymes) toward novel pathways .

- Synthetic Feasibility : The THF ring’s stereochemistry and hydroxyethoxy chain may pose synthetic challenges compared to simpler sulfonamide derivatives, impacting scalability .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves sequential coupling reactions, starting with the functionalization of the tetrahydrofuran ring followed by sulfonamide bond formation. Critical steps include:

- Protection/deprotection strategies for hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions .

- Nucleophilic substitution to introduce the 2-hydroxyethoxy group under inert atmosphere (argon/nitrogen) to avoid oxidation .

- Optimization parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or dichloromethane), and catalyst use (e.g., Hünig’s base for deprotonation) .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), confirmed by HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., sulfonamide NH at δ 7.8–8.2 ppm; tetrahydrofuran oxymethylene at δ 3.5–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .

- FT-IR : Identifies key vibrations (S=O stretch at 1150–1350 cm⁻¹; C-O-C ether stretch at 1050–1250 cm⁻¹) .

Advanced: How does the 2-hydroxyethoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The 2-hydroxyethoxy group acts as an electron-donating substituent , enhancing the tetrahydrofuran ring’s electrophilicity at the methyl position. This facilitates:

- SN2 reactions with primary alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in acetone) .

- Steric effects : The hydroxyethyl chain may hinder access to the reaction site, requiring bulky base optimization (e.g., DBU vs. NaH) .

Kinetic studies (e.g., monitoring by ¹H NMR) quantify rate enhancements compared to unsubstituted analogs .

Advanced: What computational methods predict binding affinity with target enzymes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens against enzyme active sites (e.g., cyclooxygenase-2) using flexible ligand docking and scoring functions (MM/GBSA) .

- Molecular dynamics (MD) simulations (GROMACS) : Assesses binding stability (50 ns trajectories, RMSD < 2 Å) and hydrogen-bond interactions with catalytic residues .

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Advanced: How to resolve contradictions in biological activity data across in vitro models?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for culture conditions (e.g., serum concentration, passage number) .

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer studies) to minimize inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., random-effects model in R) to aggregate data from multiple studies, identifying outliers via Cook’s distance .

Basic: What protocols assess stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hr) and analyze by HPLC for decomposition products (e.g., sulfonic acid derivatives) .

- Thermal stability : Use TGA/DSC to determine decomposition onset temperature (typically >150°C for sulfonamides) .

- Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) with UV-vis monitoring of absorbance shifts .

Advanced: What strategies elucidate metabolic pathways in hepatic microsomes?

Methodological Answer:

- Phase I metabolism : Incubate with rat liver microsomes (NADPH regeneration system), quench with acetonitrile, and identify metabolites via LC-MS/MS (Q-TOF) .

- Glucuronidation assays : Add UDP-glucuronic acid to detect phase II metabolites; use β-glucuronidase inhibition controls .

- CYP450 isoform profiling : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes .

Advanced: How do tetrahydrofuran ring modifications affect pharmacokinetics?

Methodological Answer:

- LogP adjustments : Introducing polar groups (e.g., hydroxyethoxy) reduces logP by 0.5–1.0 units, enhancing aqueous solubility but potentially lowering BBB penetration .

- In vivo PK studies : Compare AUC(0–24h) and t₁/₂ in Sprague-Dawley rats after IV/oral dosing; use nonlinear mixed-effects modeling (NONMEM) for clearance rate analysis .

- SAR analysis : Correlate substituent electronegativity (Hammett σ values) with plasma protein binding (SPR biosensor assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.